molecular formula C9H11FS B7993111 Ethyl 4-fluorobenzyl sulfide

Ethyl 4-fluorobenzyl sulfide

Cat. No.: B7993111
M. Wt: 170.25 g/mol
InChI Key: UCRMSAOPQGHBQW-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobenzyl sulfide is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an ethyl sulfide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-fluorobenzyl sulfide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluorobenzyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Ethyl 4-fluorobenzyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-fluorobenzyl sulfide exerts its effects is primarily through its ability to interact with nucleophilic sites on biological molecules. The sulfur atom in the sulfide group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

    Benzyl sulfide: Lacks the fluorine atom, resulting in different reactivity and properties.

    Ethyl benzyl sulfide: Similar structure but without the fluorine substitution.

    4-Fluorobenzyl thiol: Contains a thiol group instead of a sulfide, leading to different chemical behavior.

Uniqueness: Ethyl 4-fluorobenzyl sulfide is unique due to the presence of both a fluorine atom and a sulfide group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The fluorine atom also enhances the compound’s stability and potential biological activity .

Properties

IUPAC Name

1-(ethylsulfanylmethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRMSAOPQGHBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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